4-[(7-CHLORO-4-NITRO-2,1,3-BENZOXADIAZOL-5-YL)AMINO]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE
Overview
Description
4-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the benzoxadiazole ring: This involves the reaction of 4-chloro-2-nitroaniline with appropriate reagents to form the benzoxadiazole ring.
Amination: The benzoxadiazole derivative is then reacted with an amine to introduce the amino group.
Formation of the pyrazolone ring: The final step involves the cyclization of the intermediate with appropriate reagents to form the pyrazolone ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can yield various substituted derivatives.
Scientific Research Applications
4-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe.
Biology: Employed in the study of enzyme activities and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 4-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7-nitrobenzofurazan: A related compound with similar structural features.
4-Chloro-7-nitro-2,1,3-benzoxadiazole: Another compound with a benzoxadiazole ring and similar reactivity.
Uniqueness
4-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one is unique due to its combination of a benzoxadiazole ring with a pyrazolone ring, providing distinct chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
4-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]-1,5-dimethyl-2-phenylpyrazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN6O4/c1-9-13(17(25)23(22(9)2)10-6-4-3-5-7-10)19-12-8-11(18)14-15(21-28-20-14)16(12)24(26)27/h3-8,19H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEBFQFOWBNEFAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC3=C(C4=NON=C4C(=C3)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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